molecular formula C20H17NO6 B579149 Nitrofarin CAS No. 17298-36-1

Nitrofarin

Cat. No.: B579149
CAS No.: 17298-36-1
M. Wt: 367.357
InChI Key: KYNMKEMSEAXQAD-UHFFFAOYSA-N
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Description

Nitrofarin is a synthetic compound belonging to the nitrofuran class of antibiotics. These compounds are characterized by their five-membered ring structure containing both nitrogen and oxygen atoms. This compound is known for its broad-spectrum antibacterial properties and is primarily used to treat infections caused by Gram-positive and Gram-negative bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nitrofarin typically involves the nitration of furan derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be further modified to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration reactions followed by purification processes. The use of continuous flow reactors and microwave-assisted reactions has been explored to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Nitrofarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Nitrofarin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying nitrofuran chemistry and reactivity.

    Biology: Investigated for its antibacterial properties and mechanisms of action against various bacterial strains.

    Medicine: Explored as a potential treatment for bacterial infections, especially those resistant to other antibiotics.

    Industry: Used in the development of antibacterial coatings and materials

Mechanism of Action

Nitrofarin exerts its antibacterial effects by being reduced by bacterial nitroreductases to reactive intermediates. These intermediates inhibit several bacterial enzymes involved in essential cellular processes such as DNA, RNA, and protein synthesis. This multi-targeted approach makes this compound effective against a wide range of bacteria and reduces the likelihood of resistance development .

Comparison with Similar Compounds

Comparison: Nitrofarin is unique in its broad-spectrum activity and multi-targeted mechanism of action. Unlike some other nitrofuran antibiotics, this compound has shown effectiveness against a wider range of bacterial strains and has been less prone to resistance development. Its versatility in various chemical reactions also makes it a valuable compound for research and industrial applications .

Biological Activity

Nitrofarin, a nitrofuran derivative, is primarily recognized for its antibacterial properties, particularly in the treatment of urinary tract infections (UTIs). This article delves into the biological activity of this compound, exploring its pharmacodynamics, mechanisms of action, clinical implications, and potential toxicological effects.

Overview of this compound

This compound is structurally similar to nitrofurantoin and shares many pharmacological attributes. It acts predominantly against gram-negative bacteria and is utilized in clinical settings for its efficacy in treating UTIs. The compound's activity is notably enhanced under acidic conditions, which is significant given the acidic pH of urine where it exerts its therapeutic effects.

Pharmacokinetics:

  • Absorption: this compound exhibits high oral bioavailability (approximately 80-90%) and reaches therapeutic concentrations rapidly. It is primarily excreted unchanged in urine (25-40%) and bile .
  • Half-life: The drug has a short half-life of about 20 minutes, necessitating frequent dosing to maintain effective concentrations in the urinary tract .

Mechanism of Action:
this compound's antibacterial activity arises from its ability to disrupt bacterial protein synthesis and interfere with metabolic pathways. Specifically:

  • It activates via reduction by cytochrome P450 reductase, leading to the formation of reactive metabolites that inhibit ribosomal function and DNA synthesis .
  • The drug also disrupts the Krebs cycle by inhibiting key enzymes involved in carbohydrate metabolism, ultimately resulting in bacterial cell death .

Efficacy Against Bacterial Strains

The efficacy of this compound varies with pH levels, demonstrating optimal activity at lower pH values typical of urine. In vitro studies have shown that:

  • The minimum inhibitory concentration (MIC) for common uropathogens like Escherichia coli decreases significantly in acidic environments .
  • Comparative studies indicate that this compound's antibacterial activity in urine is markedly higher than in standard laboratory conditions, emphasizing its clinical relevance in treating UTIs .

Case Studies and Clinical Findings

Several case studies highlight both the therapeutic benefits and potential adverse effects associated with this compound use:

  • Case Study on Hepatotoxicity:
    A 69-year-old male developed acute liver failure after five days of this compound treatment for cystitis. Symptoms included jaundice and elevated liver enzymes. The patient improved following discontinuation of the drug and steroid therapy. This case underscores the need for caution regarding this compound's hepatotoxic potential, particularly in older patients or those with pre-existing liver conditions .
  • Long-term Use Implications:
    Long-term use of this compound has been associated with DNA damage and chromosomal mutations in vitro. While tumorigenicity has not been definitively proven, there are concerns regarding the production of toxic metabolites over prolonged exposure .

Toxicological Profile

The toxicological profile of this compound includes:

  • Acute Hepatotoxicity: Rare but serious cases have been documented, particularly in older adults or those with renal impairment .
  • Chronic Effects: Studies on animal models indicate potential reproductive toxicity, including ovarian atrophy and increased tumor incidence at high doses .

Summary Table: Biological Activity Characteristics

CharacteristicDetails
Bioavailability 80-90%
Half-life ~20 minutes
Excretion 25-40% unchanged in urine
Optimal pH for Activity Lower pH (acidic conditions)
Mechanism of Action Inhibition of protein synthesis & metabolism
Notable Side Effects Hepatotoxicity, DNA damage

Properties

IUPAC Name

4-hydroxy-3-[1-(4-nitrophenyl)-3-oxopentyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-2-14(22)11-16(12-7-9-13(10-8-12)21(25)26)18-19(23)15-5-3-4-6-17(15)27-20(18)24/h3-10,16,23H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNMKEMSEAXQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60938254
Record name 2-Hydroxy-3-[1-(4-nitrophenyl)-3-oxopentyl]-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17298-36-1
Record name Nitrofarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017298361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3-[1-(4-nitrophenyl)-3-oxopentyl]-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITROPHARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9DBP8Z2PY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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